BenchChemオンラインストアへようこそ!

6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Medicinal Chemistry Physicochemical Properties ADME/Tox Optimization

6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a halogenated heterocyclic compound belonging to the imidazo[1,2-a]pyridine class , a scaffold recognized as a privileged structure in medicinal chemistry due to its occurrence in numerous natural products and drug candidates. The compound features a specific substitution pattern: a bromine atom at the 6-position, a methyl group at the 5-position, and a carboxylic acid functionality at the 2-position.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 1000845-67-9
Cat. No. B1375472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
CAS1000845-67-9
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=NC(=CN12)C(=O)O)Br
InChIInChI=1S/C9H7BrN2O2/c1-5-6(10)2-3-8-11-7(9(13)14)4-12(5)8/h2-4H,1H3,(H,13,14)
InChIKeySPBREWWYKGHQBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1000845-67-9): A Defined Heterocyclic Building Block with a Privileged Scaffold


6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a halogenated heterocyclic compound belonging to the imidazo[1,2-a]pyridine class , a scaffold recognized as a privileged structure in medicinal chemistry due to its occurrence in numerous natural products and drug candidates [1]. The compound features a specific substitution pattern: a bromine atom at the 6-position, a methyl group at the 5-position, and a carboxylic acid functionality at the 2-position. It has the molecular formula C9H7BrN2O2, a molecular weight of 255.07 g/mol, and is commercially available with a typical purity of 95-98% . This precise arrangement of substituents distinguishes it from other bromoimidazopyridine carboxylic acids and defines its utility as a versatile intermediate in organic synthesis and medicinal chemistry research.

Why 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid Cannot Be Directly Replaced by Other In-Class Analogs


Generic substitution among bromoimidazopyridine-2-carboxylic acids is scientifically unsound due to the significant impact of the precise substitution pattern on physicochemical properties and biological activity. The 5-methyl group in 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid alters critical parameters such as lipophilicity (LogP) and acid dissociation (pKa) compared to the non-methylated 6-bromo analog [1]. This can directly influence a compound's solubility, metabolic stability, and ability to engage biological targets. Furthermore, the specific combination of the 6-bromo handle, 5-methyl group, and 2-carboxylic acid creates a unique reactive profile that is not replicated by compounds lacking this exact substitution. Using an analog would introduce variability in downstream synthetic steps and biological assays, compromising reproducibility and project outcomes. The quantitative evidence below clarifies these key differentiators.

Quantitative Differentiation of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid from Key Comparators


Enhanced Lipophilicity and Altered Acid Dissociation Constant vs. Non-Methylated 6-Bromo Analog

The 5-methyl substituent in 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid increases its lipophilicity compared to the non-methylated analog 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid, as evidenced by a higher LogP value of 2.10342 versus 2.3 (XLogP3) [1] for the comparator. The predicted pKa also shifts dramatically, with a value of -4.72±0.41 for the target compound [2] compared to approximately 2.0-2.8 for the non-methylated analog [1]. These differences are critical for predicting passive membrane permeability and solubility, which directly impact a compound's drug-likeness and biological assay performance.

Medicinal Chemistry Physicochemical Properties ADME/Tox Optimization

Distinct Molecular Weight and Structural Descriptors Impacting Downstream Pharmacokinetics

The presence of the 5-methyl group increases the molecular weight of 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid to 255.07 g/mol , compared to 241.04 g/mol for the non-methylated 6-bromo analog [1]. This 14 Da difference, while small, can have a measurable impact on ligand efficiency metrics and physicochemical property optimization during lead optimization. The compound also features a defined topological polar surface area (TPSA) of 54.6 Ų , a hydrogen bond donor count of 1, and an acceptor count of 3, which are identical to the comparator but in a context of increased lipophilicity and altered pKa.

Drug Design Molecular Weight Optimization Structural Biology

Orthogonal Reactive Handles for Sequential Functionalization in Complex Molecule Synthesis

The compound's 6-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions, a hallmark of imidazo[1,2-a]pyridine diversification [1]. Unlike analogs with a bromine at other positions (e.g., 5-, 7-, or 8-bromo isomers), the 6-bromo-5-methyl substitution pattern offers a unique steric and electronic environment that can influence regioselectivity in subsequent functionalizations. The carboxylic acid moiety at the 2-position provides an orthogonal reactive site for amide coupling or esterification, enabling sequential, chemoselective derivatization without protecting group manipulation.

Synthetic Methodology Cross-Coupling Medicinal Chemistry

High Purity and Analytical Standard Availability for Reproducible Research

6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid is commercially available with a purity specification of ≥98% and as an analytical standard under ISO 17034 certification [1]. In contrast, some positional isomers and close analogs are often listed with lower purity specifications (e.g., 95% for 5-bromo analog ) or without analytical certification. The availability of a certified standard directly supports robust method development, impurity profiling, and quality control in both research and industrial settings.

Analytical Chemistry Quality Control Procurement

Potential for Enhanced Biological Activity Conferred by the 5-Methyl Group

While direct biological activity data for 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid is not extensively published in primary literature, class-level evidence indicates that imidazo[1,2-a]pyridine-2-carboxylic acid derivatives exhibit antimicrobial [1], anti-inflammatory (via COX-2 inhibition) [2], and anticancer properties. The introduction of a methyl group at the 5-position is a common medicinal chemistry strategy to improve metabolic stability, enhance target binding through hydrophobic interactions, or modulate selectivity. In related scaffolds, a 5-methyl group has been shown to significantly impact biological activity, as seen in the patent literature for imidazo[1,2-a]pyridine-based therapeutics [3].

Anti-inflammatory Antimicrobial Kinase Inhibition

Defined Application Scenarios for 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid Based on Quantified Differentiation


Lead Optimization in Drug Discovery Programs Targeting Kinases or GPCRs

Based on its enhanced lipophilicity (LogP = 2.10342) and orthogonal reactive handles [1], this compound is an ideal core for constructing focused libraries aimed at improving the physicochemical and ADME properties of hit compounds. The 5-methyl group can enhance target engagement through hydrophobic interactions, while the 2-carboxylic acid serves as a point of attachment for diverse amide-based side chains.

Development of High-Throughput Synthetic Routes to Polysubstituted Imidazo[1,2-a]pyridines

The compound's 6-bromo substituent is a validated site for Suzuki-Miyaura cross-coupling [1]. This enables its use as a versatile building block in parallel synthesis and automated flow chemistry platforms to generate structurally diverse compound collections for biological screening.

Analytical Method Development and Pharmaceutical Impurity Profiling

The commercial availability of a certified analytical standard (≥98% purity, ISO 17034) [2] makes this compound a reliable choice for developing and validating HPLC/LC-MS methods. It can serve as a reference standard for quantifying related substances in active pharmaceutical ingredients or for assessing the purity of synthetic intermediates.

Structure-Activity Relationship (SAR) Studies on Brominated Heterocycles

The precise molecular weight (255.07 g/mol) and distinct pKa (-4.72±0.41) [3] compared to non-methylated analogs make it an essential tool for SAR investigations. Researchers can use it to systematically probe the effect of a 5-methyl substituent on potency, selectivity, and metabolic stability within a series of imidazopyridine-based inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.